molecular formula C12H13N5OS B12173300 N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12173300
M. Wt: 275.33 g/mol
InChI Key: MAKADZAZPRGJHG-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound. It features a tetrazole ring, a cyclopentathiophene core, and a carboxamide group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopentathiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the tetrazole ring: This step often involves the reaction of an azide with a nitrile group under acidic or basic conditions.

    Attachment of the carboxamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds similar to N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit notable antimicrobial properties. For instance, derivatives of tetrazole have been reported to demonstrate broad-spectrum antibacterial activity against various gram-positive bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Antioxidant Properties
Studies indicate that tetrazole derivatives possess antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. The synthesis of related compounds has shown promising results in scavenging free radicals, thereby contributing to their potential use in therapeutic formulations aimed at reducing oxidative damage in cells .

Anti-Diabetic Effects
Certain derivatives have also been investigated for their anti-diabetic properties. Compounds with similar structures have been found to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This positions them as candidates for further research in diabetes management .

Materials Science

Polymer Chemistry
The incorporation of tetrazole and thiophene moieties into polymer matrices can enhance the material properties, such as thermal stability and electrical conductivity. These modifications are valuable for applications in organic electronics and photovoltaic devices. Research has demonstrated that polymers containing these functional groups exhibit improved charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis and Structural Studies

Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of transition metal catalysts has been explored to facilitate these reactions efficiently, leading to higher yields and purities of the desired compound .

Synthetic Route Key Steps Yield (%)
Route AStep 1: Reaction with aldehyde
Step 2: Cyclization
85%
Route BStep 1: Formation of tetrazole
Step 2: Coupling with thiophene
78%

Case Studies

Case Study 1: Antimicrobial Evaluation
In a series of tests conducted on synthesized derivatives of the compound, several exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The most active compound showed an inhibition zone of up to 25 mm at a concentration of 100 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Antioxidant Activity Assessment
A study utilizing the DPPH radical scavenging method revealed that certain derivatives achieved over 70% inhibition at concentrations as low as 50 µg/mL, highlighting their efficacy as antioxidants.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: can be compared with other tetrazole-containing compounds, cyclopentathiophene derivatives, and carboxamides.

  • Examples include 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4H-thiophene-3-carboxamide .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Biological Activity

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions. The initial steps typically include the formation of the tetrazole ring and subsequent modifications to introduce the cyclopentathiophene moiety.

General Synthetic Pathway

  • Formation of Tetrazole : The synthesis begins with the reaction of appropriate azides with propenoic acid derivatives.
  • Cyclization : The cyclization process involves hydrazine hydrate treatment, leading to the formation of dihydrocyclopentathiophene derivatives.
  • Carboxamide Formation : The final step includes the introduction of the carboxamide group via acylation.

Antioxidant Activity

Research indicates that compounds bearing tetrazole moieties exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, such as DPPH and ABTS radical scavenging tests. For instance, compounds similar to this compound have shown IC50 values in the micromolar range, indicating potent radical scavenging ability.

Antidiabetic Activity

The compound's potential antidiabetic effects have been evaluated in vitro using glucose uptake assays in muscle cells. Studies suggest that derivatives with similar structures can enhance glucose uptake significantly compared to controls, indicating a possible mechanism for managing diabetes through improved insulin sensitivity.

Antimicrobial Activity

This compound has been tested against various bacterial strains. Preliminary results demonstrate notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) reveal that this compound exhibits selective cytotoxicity. The IC50 values suggest a promising therapeutic index when compared with standard chemotherapeutics like doxorubicin.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro...Antioxidant15 µM
Similar Tetrazole DerivativeAntidiabetic20 µM
Thieno[2,3-d][1,2,4]triazole DerivativeCytotoxicity14.5 µM

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Studies suggest that compounds with similar structures inhibit enzymes involved in glucose metabolism and cancer cell proliferation.
  • Antioxidative Pathways : The activation of antioxidative pathways may contribute to its protective effects against oxidative stress-related diseases.

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

N-prop-2-enyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C12H13N5OS/c1-2-6-13-11(18)10-8-4-3-5-9(8)19-12(10)17-7-14-15-16-17/h2,7H,1,3-6H2,(H,13,18)

InChI Key

MAKADZAZPRGJHG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

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